CU-T12-9

説明

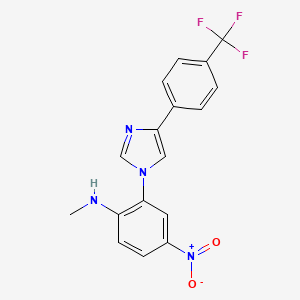

Structure

3D Structure

特性

IUPAC Name |

N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITXVDAFEYLWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CU-T12-9: A Selective TLR1/2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

CU-T12-9 has emerged as a significant small-molecule agonist with high specificity for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

This compound distinguishes itself by selectively activating the TLR1/2 heterodimer, with no reported agonistic activity towards the TLR2/6 heterodimer.[1] This specificity is crucial for targeted immunomodulation. The compound initiates an immune response by activating both the innate and adaptive immune systems.[1][2] Its mechanism involves direct binding to both TLR1 and TLR2, which facilitates the formation of the TLR1/2 heterodimeric complex.[3] This binding event is a critical first step in triggering the downstream signaling cascade.

The activation of the TLR1/2 complex by this compound leads to the recruitment of adaptor proteins through homotypic interactions with their Toll/IL-1 receptor (TIR) domains.[3] This initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it induces the expression of a variety of pro-inflammatory cytokines and chemokines. Specifically, treatment with this compound has been shown to elevate the levels of downstream effectors including tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the bioactivity of this compound.

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 (TLR1/2 Activation) | 52.9 nM | HEK-Blue hTLR2 SEAP Assay | |

| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | ELISA | |

| IC50 (Competitive Binding) | 54.4 nM | Fluorescence Anisotropy (vs. Pam3CSK4) |

| Experimental Condition | Effect | Cell Line | Reference |

| Toxicity | No toxicity observed up to 100 µM | HEK-Blue hTLR2 and Raw 264.7 | |

| mRNA Upregulation | TLR1, TLR2, TNF, IL-10, iNOS | Raw 264.7 |

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted below.

Caption: this compound initiates signaling by binding to the TLR1/2 heterodimer, leading to NF-κB activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. HEK-Blue™ hTLR2 SEAP Assay for TLR1/2 Activation

This assay quantifies the activation of the TLR1/2 pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: HEK-Blue™ hTLR2 cells are cultured in DMEM supplemented with 10% FBS, penicillin (50 U/ml), and streptomycin (50 μg/ml). Cells are plated in 96-well plates at a density of 4 x 10^4 cells per well and incubated for 24 hours at 37°C.

-

Treatment: The culture medium is replaced with 200 μl of supplemented Opti-MEM containing various concentrations of this compound or a positive control (e.g., Pam3CSK4). For inhibition assays, anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies can be added. The cells are then incubated for an additional 24 hours.

-

SEAP Detection: A 20 μl sample of the cell culture supernatant is transferred to a new 96-well plate. SEAP activity is measured using a detection reagent like QUANTI-Blue™, following the manufacturer's instructions. The absorbance is read at a specific wavelength (e.g., 620-655 nm).

2. TNF-α ELISA for Cytokine Quantification

This protocol measures the concentration of TNF-α secreted by cells in response to this compound treatment.

-

Cell Culture and Treatment: Raw 264.7 cells are cultured in a similar manner to the HEK-Blue™ cells. Following a 24-hour incubation, the cells are treated with this compound at various concentrations for a specified period (e.g., 8 hours for TNF mRNA activation).

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

ELISA Procedure: A standard sandwich ELISA protocol is followed. Briefly, a 96-well plate is coated with a capture antibody specific for TNF-α. After blocking, the collected supernatants and TNF-α standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate solution. The colorimetric change is measured using a plate reader, and the concentration of TNF-α is determined by comparison to the standard curve.

3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This method is used to quantify the upregulation of target gene mRNA levels (e.g., TLR1, TLR2, TNF, IL-10, iNOS) following treatment with this compound.

-

Cell Culture and Treatment: Raw 264.7 cells are treated with this compound (0.1-10 μM) for different durations (e.g., 2 hours for TLR2 and IL-10 mRNA, 8 hours for TNF mRNA, and 24 hours for TLR1 and iNOS mRNA).

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for TLR1, TLR2, TNF, IL-10, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the ΔΔCt method.

Experimental Workflow Diagram

The general workflow for evaluating the activity of this compound is illustrated below.

Caption: A generalized workflow for characterizing the bioactivity of this compound.

References

structure and chemical properties of CU-T12-9

An In-depth Technical Guide to CU-T12-9

This guide provides a detailed overview of the structure, chemical properties, and biological activity of this compound, a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. The information is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Chemical Identity and Properties

This compound, with the chemical name N-Methyl-4-nitro-2-(4-(4-trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, is a synthetic, non-cytotoxic diphenyl-substituted imidazole compound.[1] It is a yellow powder used in research to selectively activate the TLR1/2 signaling pathway.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline | |

| CAS Number | 1821387-73-8 | |

| Molecular Formula | C₁₇H₁₃F₃N₄O₂ | |

| Molecular Weight | 362.31 g/mol | |

| Appearance | Yellow Powder | |

| Purity | ≥95% - ≥98% (HPLC/UHPLC) | |

| Solubility | Soluble to 100 mM in DMSO; 50 mg/mL in DMSO; Soluble to 20 mM in ethanol | |

| Storage | Store at +4°C or 2-8°C for short term; -20°C for long term | |

| SMILES | CNC1=CC=C(--INVALID-LINK--=O)C=C1N2C=C(C3=CC=C(C(F)(F)F)C=C3)N=C2 | |

| InChI Key | LITXVDAFEYLWQE-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/2) heterodimer. It functions by binding to the TLR1/2 complex, which enhances and facilitates the formation of the heterodimer. This binding event initiates a downstream signaling cascade through the activation of the transcription factor NF-κB. The activation of NF-κB leads to the upregulation of various proinflammatory cytokines and effector molecules, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).

The compound shows high selectivity for the TLR1/2 heterodimer over other TLRs, such as TLR2/6, and does not exhibit significant cytotoxicity at concentrations up to 100 μM.

Table 2: Biological Activity Data for this compound

| Parameter | Value | Assay/Cell Line | Source |

| Target | TLR1/TLR2 heterodimer agonist | N/A | |

| EC₅₀ | 52.9 nM | HEK-Blue™ hTLR2 SEAP Assay | |

| K D | 182 nM (for TLR1); 478 nM (for TLR2) | N/A | |

| K i | 45.4 nM | TLR1/2 binding vs. Pam₃CSK₄ | |

| EC max | 1.2 µM (Murine Raw 264.7); 0.4 µM (Primary rat macrophage) | NO Production Assay | |

| Working Concentration | 10 nM - 10 µM | HEK-Blue™ hTLR2 Cellular Assays |

Signaling Pathway of this compound```dot

Caption: Workflow for determining the EC50 of this compound using a HEK-Blue™ reporter assay.

References

The Specific TLR1/2 Agonist CU-T12-9: A Technical Guide for Researchers

An In-depth Examination of a Potent Immunomodulator for Drug Discovery and Development

This technical guide provides a comprehensive overview of CU-T12-9, a small molecule agonist highly specific for the Toll-like receptor 1/2 (TLR1/2) heterodimer. This compound has emerged as a valuable tool for researchers in immunology, oncology, and vaccine development due to its ability to potently and selectively activate innate and adaptive immune responses. This document details the quantitative data supporting its activity, in-depth experimental protocols for its characterization, and a visual representation of its signaling pathway and experimental workflows.

Core Data Summary

This compound is a potent and selective agonist of the TLR1/2 heterodimer, demonstrating efficacy in the nanomolar range. Its activity has been characterized through various in vitro assays, with key quantitative metrics summarized below.

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | SEAP Reporter Assay | HEK-Blue™ hTLR2 | 52.9 nM | [1][2][3][4] |

| EC50 | TNF-α Production | Raw 264.7 | 60.46 ± 16.99 nM | [5] |

| IC50 | Competitive Binding vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM | |

| Ki | Competitive Binding vs. Pam3CSK4 | N/A | 45.4 nM | |

| KD | Binding Affinity to TLR1 | N/A | 182 nM | |

| KD | Binding Affinity to TLR2 | N/A | 478 nM | |

| ECmax | Nitric Oxide Production | Raw 264.7 | 1.2 µM | |

| ECmax | Nitric Oxide Production | Primary Rat Macrophages | 0.4 µM |

Mechanism of Action and Signaling Pathway

This compound selectively binds to the interface of the TLR1 and TLR2 receptors, facilitating their heterodimerization. This event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway involves the recruitment of adaptor proteins and kinases, including Interleukin-1 Receptor-Associated Kinase (IRAK) and TNF Receptor-Associated Factor 6 (TRAF6), culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, inducing the expression of a variety of pro-inflammatory and immunomodulatory genes.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

HEK-Blue™ hTLR2 SEAP Reporter Gene Assay

This assay quantifies the activation of the NF-κB pathway in response to TLR2 stimulation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP).

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen)

-

Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.

-

Test Medium: DMEM, 10% heat-inactivated FBS.

-

This compound stock solution (in DMSO)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom plates

Protocol:

-

Culture HEK-Blue™ hTLR2 cells in Growth Medium at 37°C in a 5% CO2 incubator. Passage cells when they reach 70-80% confluency.

-

On the day of the assay, prepare a cell suspension of ~2.8 x 105 cells/ml in Test Medium.

-

Add 20 µl of diluted this compound (or other stimulants) to each well of a 96-well plate.

-

Add 180 µl of the cell suspension (~50,000 cells) to each well.

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

-

Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

-

Transfer 20 µl of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µl of QUANTI-Blue™ solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

TNF-α ELISA in Raw 264.7 Macrophages

This protocol details the quantification of Tumor Necrosis Factor-alpha (TNF-α) secreted by Raw 264.7 murine macrophages upon stimulation with this compound using a sandwich ELISA.

Materials:

-

Raw 264.7 cells

-

Culture Medium: DMEM, 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin.

-

This compound stock solution (in DMSO)

-

Mouse TNF-α ELISA kit (e.g., from R&D Systems, BioLegend, or similar)

-

96-well ELISA plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (as provided in the kit)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H2SO4)

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for 8 hours at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with capture antibody overnight at 4°C. b. Wash the plate and block with blocking buffer for 1-2 hours at room temperature. c. Wash the plate and add 100 µl of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add TMB substrate. Incubate in the dark until color develops (typically 15-30 minutes). g. Add Stop Solution and read the absorbance at 450 nm.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by Raw 264.7 cells by quantifying its stable metabolite, nitrite, in the culture supernatant.

Materials:

-

Raw 264.7 cells

-

Culture Medium: DMEM, 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin.

-

This compound stock solution (in DMSO)

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom plates

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/ml and allow them to adhere.

-

Treat the cells with various concentrations of this compound and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 100 µl of cell culture supernatant from each well to a new 96-well plate.

-

Mix equal volumes of Griess Reagent A and B immediately before use.

-

Add 100 µl of the mixed Griess Reagent to each well containing supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

Fluorescence Anisotropy Competitive Binding Assay

This biophysical assay is used to determine the binding affinity of this compound to the TLR1/2 complex by measuring its ability to compete with a fluorescently labeled ligand, such as a Pam3CSK4 analog.

Materials:

-

Recombinant soluble TLR1 and TLR2 ectodomains

-

Fluorescently labeled TLR1/2 ligand (e.g., fluorescently tagged Pam3CSK4)

-

This compound

-

Assay Buffer (e.g., PBS)

-

Microplate suitable for fluorescence anisotropy measurements

Protocol:

-

In a microplate, combine a fixed concentration of the fluorescently labeled TLR1/2 ligand with a fixed concentration of the TLR1/2 heterodimer.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence anisotropy using a plate reader equipped with polarizers.

-

The decrease in anisotropy indicates the displacement of the fluorescent ligand by this compound.

-

The IC50 value is determined by plotting the anisotropy values against the concentration of this compound and fitting the data to a suitable binding model.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA expression levels of TLR1, TLR2, and downstream target genes such as TNF-α, IL-10, and iNOS in Raw 264.7 cells following treatment with this compound.

Materials:

-

Raw 264.7 cells

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (TLR1, TLR2, TNF-α, IL-10, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Protocol:

-

Treat Raw 264.7 cells with this compound (e.g., 0.1-10 µM) for various time points (e.g., 2, 8, and 24 hours).

-

Isolate total RNA from the cells using a preferred RNA extraction method.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.

Conclusion

This compound is a well-characterized and highly specific small molecule agonist of TLR1/2. Its ability to potently activate the NF-κB signaling pathway and induce downstream effector functions makes it an invaluable research tool for studying innate immunity and for the development of novel therapeutics and vaccine adjuvants. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Role of CU-T12-9 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-T12-9 is a synthetic, small-molecule agonist that selectively activates the Toll-like receptor 1/2 (TLR1/2) heterodimer, a key pattern recognition receptor in the innate immune system.[1][2][3][4] This targeted activation triggers a downstream signaling cascade culminating in the production of various pro-inflammatory cytokines and mediators, highlighting its potential as a modulator of innate immunity for therapeutic applications such as vaccine adjuvants and anti-tumor agents. This document provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on innate immune signaling.

Mechanism of Action

This compound functions as a specific agonist of the TLR1/2 heterodimer. Unlike endogenous ligands, this compound is a synthetic molecule that shares no structural similarity to natural TLR2 ligands like bacterial lipoproteins.[3] Its primary mechanism involves binding to the interface of the TLR1 and TLR2 proteins, which facilitates the formation of a stable heterodimeric complex. This dimerization event is a critical step in initiating the downstream signaling cascade.

Upon heterodimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 are brought into close proximity. This conformational change enables the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1. The activated IRAK complex then associates with TNF receptor-associated factor 6 (TRAF6).

The activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). The degradation of IκB releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription and subsequent expression of various pro-inflammatory cytokines and effector molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and inducible Nitric Oxide Synthase (iNOS).

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay System | Reference |

| EC50 | 52.9 nM | HEK-Blue™ hTLR2 SEAP Assay | |

| EC50 | 60.46 ± 16.99 nM | TNF-α Production (RAW 264.7 cells) | |

| IC50 | 54.4 nM | Competitive binding with Pam3CSK4 |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced TLR1/2 Signaling Pathway

Caption: this compound signaling through the TLR1/2-MyD88-NF-κB axis.

Experimental Workflow for Assessing this compound Activity

References

- 1. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

Preliminary Studies on the Effects of CU-T12-9: A Selective TLR1/TLR2 Agonist

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

CU-T12-9 is a novel, synthetic small-molecule agonist that demonstrates high selectivity for the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer complex. By specifically targeting this complex, this compound initiates a downstream signaling cascade mediated by the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. This activation results in the subsequent upregulation of various pro-inflammatory cytokines and effector molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and inducible Nitric Oxide Synthase (iNOS). Notably, this compound exhibits minimal cytotoxicity at effective concentrations, highlighting its potential as a specific immunomodulatory agent for research and therapeutic development. This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2 is unique in that it forms heterodimers with either TLR1 or TLR6 to recognize di- and triacylated lipopeptides from bacteria and mycoplasma, respectively. The specific activation of these TLR2 heterodimers can lead to distinct downstream signaling outcomes. Small molecules that can selectively activate one of these heterodimers are valuable tools for dissecting TLR signaling and hold promise as vaccine adjuvants and immunotherapeutics.

This compound has been identified as a potent and selective agonist for the TLR1/TLR2 heterodimer.[1][2][3][4] This technical guide summarizes the key findings from preliminary studies on this compound, focusing on its effects on cellular signaling pathways and downstream effector functions.

Mechanism of Action

This compound directly binds to the TLR1/TLR2 heterodimer, facilitating its formation and stabilization.[1] This binding event initiates a MyD88-dependent signaling pathway. The Toll/interleukin-1 receptor (TIR) domains of the TLR heterodimer recruit the adaptor protein MyD88, which in turn recruits and activates IRAK (IL-1 receptor-associated kinase) family members. This leads to the activation of TRAF6 (TNF receptor-associated factor 6), which subsequently activates the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then activates the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation. The degradation of IκBα allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of target genes, including those for pro-inflammatory cytokines and iNOS.

Quantitative Data

The following tables summarize the quantitative data on the activity and effects of this compound from various in vitro assays.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | SEAP Reporter Assay | HEK-Blue™ hTLR2 | 52.9 nM | |

| EC50 | TNF-α Production (ELISA) | Raw 264.7 | 60.46 ± 16.99 nM | |

| IC50 | Competitive Binding vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM |

Table 2: Dose-Dependent Upregulation of mRNA in Raw 264.7 Cells by this compound

| Target mRNA | Concentration (µM) | Treatment Time (hours) | Effect | Reference |

| TLR2 | 0.1 - 10 | 2 | Upregulation | |

| IL-10 | 0.1 - 10 | 2 | Upregulation | |

| TNF-α | 0.1 - 10 | 8 | Upregulation | |

| TLR1 | 0.1 - 10 | 24 | Upregulation | |

| iNOS | 0.1 - 10 | 24 | Upregulation |

Table 3: Cytotoxicity Data

| Cell Line | Concentration Range (µM) | Treatment Time (hours) | Result | Reference |

| HEK-Blue™ hTLR2 | 0.39 - 100 | 24 | No significant toxicity | |

| Raw 264.7 | 0.39 - 100 | 24 | No significant toxicity |

Experimental Protocols

HEK-Blue™ hTLR2 SEAP Reporter Assay

This assay is used to quantify the activation of the TLR1/TLR2 signaling pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), an NF-κB-inducible reporter gene.

Materials:

-

HEK-Blue™-hTLR2 cells

-

DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin

-

HEK-Blue™ Selection solution

-

This compound

-

QUANTI-Blue™ Solution

-

96-well flat-bottom plates

Protocol:

-

Culture HEK-Blue™-hTLR2 cells in DMEM supplemented with 10% heat-inactivated FBS and HEK-Blue™ Selection.

-

Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Remove the culture medium from the cells and add 200 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the cell culture supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

TNF-α ELISA in Raw 264.7 Cells

This protocol describes the quantification of TNF-α protein in the supernatant of this compound-treated Raw 264.7 macrophage cells using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Raw 264.7 cells

-

DMEM, high glucose, with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin

-

This compound

-

LPS (positive control)

-

Human TNF-α ELISA kit

-

96-well plates

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and a positive control (e.g., LPS at 1 µg/mL) in culture medium.

-

Remove the existing medium and treat the cells with the prepared dilutions of this compound or LPS.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatants to wells pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate the concentration of TNF-α based on a standard curve generated with recombinant TNF-α.

Nitric Oxide (NO) Production Assay (Griess Reagent)

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

Raw 264.7 cells

-

DMEM, high glucose, with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin

-

This compound

-

LPS (positive control)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium nitrite standard

-

96-well plates

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound or LPS for 24 hours.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of the Griess reagent (a 1:1 mixture of the sulfanilamide and NED solutions) to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Visualizations

Signaling Pathway of this compound

Caption: this compound induced TLR1/TLR2 signaling cascade.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound agonist characterization.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the CU-T12-9 Signaling Cascade: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the CU-T12-9 signaling pathway and its downstream targets, tailored for researchers, scientists, and professionals in drug development. This compound is a small-molecule agonist that selectively activates the Toll-like receptor 1/2 (TLR1/2) heterodimer, initiating a signaling cascade with significant implications for immunology and therapeutic development.[1][2][3][4][5]

Core Signaling Pathway: TLR1/2 Activation

This compound directly engages with the TLR1/2 heterodimer, facilitating the formation of the TLR1/2 complex. This activation is specific, as it does not engage TLR2/6 heterodimers. The formation of the TLR1/2 complex initiates a downstream signaling cascade that is primarily mediated by the nuclear factor-kappa B (NF-κB) pathway. TLRs recruit adaptor proteins through their Toll/IL-1 receptor (TIR) domains, which in turn trigger the signaling cascades leading to the activation of NF-κB.

Downstream Targets and Cellular Response

The activation of the NF-κB pathway by this compound leads to the upregulation of a series of downstream effector molecules. These include the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), the anti-inflammatory cytokine interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS). The induction of these molecules highlights the ability of this compound to modulate both innate and adaptive immune responses. In experimental settings, activation of this pathway is often monitored through the expression of secreted embryonic alkaline phosphatase (SEAP) and the production of nitric oxide (NO).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 | 52.9 nM | HEK-Blue hTLR2 SEAP assay | |

| EC50 | 60.46 ± 16.99 nM | TNF-α signaling (ELISA) | |

| IC50 | 54.4 nM | Competitive binding with Pam3CSK4 (Fluorescence anisotropy) |

| Treatment | Cell Line | Duration | Effect | Reference |

| 0.39-100 μM this compound | HEK-Blue hTLR2 & Raw 264.7 | 24 hours | No observed toxicity | |

| 0.1-10 μM this compound | Raw 264.7 | 24 hours | Upregulation of TLR1 and iNOS mRNA | |

| 0.1-10 μM this compound | Raw 264.7 | 2 hours | Upregulation of TLR2 and IL-10 mRNA | |

| 0.1-10 μM this compound | Raw 264.7 | 8 hours | Upregulation of TNF mRNA |

Visualizing the this compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound.

Detailed Experimental Protocols

HEK-Blue™ hTLR2 SEAP Assay

This assay is used to determine the activation of TLR2 by this compound through the measurement of secreted embryonic alkaline phosphatase (SEAP) activity.

Materials:

-

HEK-Blue™ hTLR2 cells

-

DMEM, 10% FBS, penicillin-streptomycin, L-glutamine

-

Opti-MEM™

-

This compound

-

QUANTI-Blue™ Solution

Protocol:

-

Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin (50 U/ml), and streptomycin (50 μg/ml).

-

Seed cells in a 96-well plate at a density of 4 x 104 cells per well and incubate for 24 hours at 37°C.

-

Remove the culture medium and replace it with 200 μl of supplemented Opti-MEM™ containing the desired concentration of this compound (e.g., 60 nM).

-

Incubate the plate for 24 hours at 37°C.

-

Collect 20 μl of the cell culture supernatant and transfer it to a new 96-well plate.

-

Add 180 μl of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

Fluorescence Anisotropy Assay for Competitive Binding

This assay is used to determine the competitive binding of this compound to the TLR1/2 complex against a known ligand, Pam3CSK4.

Materials:

-

Purified TLR1 and TLR2 proteins

-

Fluorescently labeled Pam3CSK4

-

This compound

-

Assay buffer (e.g., PBS)

Protocol:

-

Prepare a solution of the TLR1/2 complex by mixing purified TLR1 and TLR2 proteins in the assay buffer.

-

Add the fluorescently labeled Pam3CSK4 to the TLR1/2 solution and incubate to allow for binding.

-

Measure the initial fluorescence anisotropy.

-

Add increasing concentrations of this compound to the solution.

-

Incubate to allow for competitive binding to occur.

-

Measure the fluorescence anisotropy at each concentration of this compound.

-

The decrease in fluorescence anisotropy indicates the displacement of the fluorescently labeled Pam3CSK4 by this compound.

-

Calculate the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the activity of this compound.

References

Initial Characterization of the Toll-like Receptor 1/2 Agonist CU-T12-9 in Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of CU-T12-9, a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. The data and protocols summarized herein are essential for understanding its mechanism of action and for designing further studies in drug development and immunology research.

Mechanism of Action

This compound is a synthetic small molecule that selectively activates the TLR1/2 heterodimer.[1][2] Unlike natural TLR2 ligands, such as bacterial lipoproteins, this compound possesses a unique chemical structure.[2] Its primary mechanism involves binding to the interface of the TLR1 and TLR2 proteins, which facilitates the formation of the TLR1/2 heterodimeric complex.[3][4] This binding event initiates a downstream signaling cascade, primarily through the activation of the nuclear factor-κB (NF-κB) pathway. The activation of NF-κB leads to the induction of various downstream effectors, including proinflammatory cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and the enzyme inducible nitric oxide synthase (iNOS). This targeted activation of the innate immune system makes this compound a molecule of interest for its potential as a vaccine adjuvant and in anti-tumor therapies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined during the initial characterization of this compound in various cell line models.

Table 1: Potency of this compound in Cell-Based Assays

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | HEK-Blue™ hTLR2 | SEAP Reporter Assay | 52.9 nM | |

| EC50 | Raw 264.7 | TNF-α ELISA | 60.46 ± 16.99 nM | |

| IC50 | --- | Competitive Binding Assay (vs. Pam3CSK4) | 54.4 nM |

Table 2: Investigated Cell Lines and Experimental Conditions

| Cell Line | Description | Key Application in this compound Characterization | Concentrations Used | Incubation Time |

| HEK-Blue™ hTLR2 | Human Embryonic Kidney cells engineered with a human TLR2 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB. | Specificity and potency determination of TLR2 activation. | 60 nM for specificity; dose-response for EC50. | 24 hours |

| Raw 264.7 | Murine macrophage-like cell line. | Assessment of downstream effector induction (NO, TNF-α) and mRNA expression of target genes. | 0.1 - 10 µM for mRNA studies; dose-response for TNF-α ELISA. | 2, 8, or 24 hours depending on the endpoint. |

| U937 | Human monocytic cell line. | Confirmation of NF-κB activation. | 5 µM | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

1. Cell Culture and Maintenance

-

HEK-Blue™ hTLR2 Cells:

-

Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10x penicillin/streptomycin, and 10x L-glutamine.

-

For experiments, cells were seeded in 96-well plates at a density of 4 x 10^4 cells per well and incubated for 24 hours at 37°C before treatment.

-

-

Raw 264.7 Cells:

-

Culture conditions were not explicitly detailed in the provided search results but are typically maintained in DMEM with 10% FBS.

-

2. SEAP Reporter Assay for TLR2 Activation

-

Following the initial 24-hour incubation, the culture medium was removed from the HEK-Blue™ hTLR2 cells.

-

The cells were then treated with 200 µL of supplemented Opti-MEM containing various concentrations of this compound (e.g., a dose-response curve to determine EC50) or a fixed concentration (e.g., 60 nM) for specificity assays. Pam3CSK4 (0.66 nM) was used as a positive control for TLR1/2 activation, and Pam2CSK4 (0.77 nM) for TLR2/6.

-

For inhibition studies, cells were co-treated with this compound and varying concentrations (0 to 10 µg/ml) of anti-hTLR1-IgG, anti-hTLR2-IgA, or anti-hTLR6-IgA antibodies.

-

After a 24-hour treatment period, 20 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

200 µL of QUANTI-Blue™ reagent was added to each well, and the plate was incubated at 37°C for 1 hour.

-

The activation of the SEAP reporter was quantified by measuring the optical density at 620 nm.

3. TNF-α ELISA

-

Raw 264.7 cells were treated with varying concentrations of this compound.

-

After the specified incubation period, the cell culture supernatant was collected.

-

The concentration of TNF-α in the supernatant was determined using a commercially available ELISA kit, following the manufacturer's instructions.

4. Nitric Oxide (NO) Production Assay

-

Raw 264.7 or primary rat macrophage cells were treated with this compound.

-

The production of nitric oxide was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

5. Real-Time PCR (RT-PCR) for Gene Expression Analysis

-

Raw 264.7 cells were treated with this compound at concentrations ranging from 0.1 to 10 µM.

-

The incubation times were varied to capture the peak expression of different target genes: 2 hours for TLR2 and IL-10 mRNA, 8 hours for TNF mRNA, and 24 hours for TLR1 and iNOS mRNA.

-

Following treatment, total RNA was extracted from the cells, and cDNA was synthesized.

-

The relative mRNA levels of TLR1, TLR2, TNF, IL-10, and iNOS were quantified by RT-PCR.

6. Cytotoxicity Assay

-

HEK-Blue™ hTLR2 and Raw 264.7 cells were treated with this compound at concentrations up to 100 µM for 24 hours.

-

Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine if the compound exhibits cytotoxic effects at the tested concentrations. This compound did not show toxicity up to 100 µM.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound induced TLR1/2 signaling pathway leading to NF-κB activation.

Caption: Workflow for determining this compound activity using a SEAP reporter assay.

References

A Technical Guide to CU-T12-9: A Small Molecule Agonist of the TLR1/2 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule CU-T12-9 and its specific interaction with the Toll-like receptor 1/2 (TLR1/2) complex. This compound has emerged as a valuable chemical probe for studying TLR1/2 signaling and holds potential for therapeutic applications as a vaccine adjuvant and antitumor agent.[1][2]

Mechanism of Action

This compound is a small molecule, identified as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, that directly targets the TLR1/2 heterodimer to initiate downstream signaling cascades.[1][2] Its mechanism of action involves binding to both TLR1 and TLR2, which facilitates the formation and stabilization of the TLR1/2 heterodimeric complex.[1] This binding action mimics the effect of natural TLR1/2 agonists, such as triacylated lipopeptides like Pam3CSK4.

The activation of the TLR1/2 complex by this compound triggers a downstream signaling pathway that is dependent on the recruitment of adaptor proteins through their Toll/IL-1 receptor (TIR) domains. This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus to induce the expression of a variety of pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules on antigen-presenting cells, which are crucial for the activation of T cells.

Specificity and Efficacy

Extensive studies have demonstrated the high specificity of this compound for the TLR1/2 complex. It does not activate other TLRs, including TLR3, TLR4, TLR5, TLR7, and TLR8. Furthermore, it selectively activates the TLR1/2 heterodimer and not the TLR2/6 heterodimer. This specificity has been confirmed through antibody inhibition studies, where the signaling induced by this compound was blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody.

The efficacy of this compound in activating TLR1/2 signaling has been quantified in various assays.

Quantitative Data Summary

| Parameter | Value | Assay System | Reference |

| EC50 (SEAP Assay) | 52.9 nM | HEK-Blue hTLR2 cells | |

| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Raw 264.7 cells | |

| IC50 (Competitive Binding vs. Pam3CSK4) | 54.4 nM | Fluorescence Anisotropy |

Downstream Signaling and Cellular Effects

The activation of the TLR1/2 complex by this compound leads to a robust downstream signaling cascade, culminating in the production of key immune mediators.

Key Downstream Effectors:

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine, suggesting a balanced immune response.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a key signaling molecule in immunity.

This compound has been shown to upregulate the mRNA levels of TLR1, TLR2, TNF-α, IL-10, and iNOS in macrophage cell lines.

Signaling Pathway Diagram

Caption: this compound induced TLR1/2 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

SEAP (Secreted Embryonic Alkaline Phosphatase) Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Cell Line: HEK-Blue™ hTLR2 cells, which endogenously express TLR1 and TLR6 and are engineered with a SEAP reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Seed HEK-Blue hTLR2 cells in 96-well plates at a density of 4 x 104 cells per well and incubate for 24 hours at 37°C.

-

Remove the culture medium and replace it with 200 µL of supplemented Opti-MEM containing various concentrations of this compound or a positive control (e.g., Pam3CSK4).

-

Incubate the plates for 24 hours at 37°C.

-

Collect 20 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 200 µL of QUANTI-Blue™ reagent to each well and incubate at 37°C for 1 hour.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The SEAP levels are proportional to NF-κB activation.

Antibody Inhibition Assay

This assay is performed to confirm the specificity of this compound for the TLR1/2 complex.

Protocol:

-

Follow the SEAP Reporter Assay protocol (steps 1 and 2).

-

In addition to this compound (at a fixed concentration, e.g., 60 nM), add increasing concentrations of anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies to the respective wells.

-

Incubate for 24 hours and proceed with the SEAP detection as described above (steps 4-6).

-

A dose-dependent inhibition of SEAP activity by anti-hTLR1 and anti-hTLR2 antibodies, but not by the anti-hTLR6 antibody, confirms the specificity for TLR1/2.

Experimental Workflow Diagram

Caption: Workflow for SEAP Reporter and Antibody Inhibition Assays.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of TNF-α secreted by cells in response to this compound treatment.

Cell Line: Raw 264.7 macrophage cells.

Protocol:

-

Seed Raw 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for TNF-α.

-

Adding the collected supernatants to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α based on a standard curve.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of target genes.

Protocol:

-

Treat Raw 264.7 cells with this compound (e.g., 1 µM) or a positive control (e.g., Pam3CSK4) for different time points (e.g., 2, 8, and 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

Perform quantitative PCR using primers specific for the target genes (TLR1, TLR2, TNF-α, IL-10, iNOS) and a housekeeping gene for normalization.

-

Analyze the data to determine the relative fold change in mRNA expression.

Conclusion

This compound is a potent and specific small-molecule agonist of the TLR1/2 complex. Its well-characterized mechanism of action and downstream effects make it an invaluable tool for immunological research. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its potential therapeutic applications in vaccine development and cancer immunotherapy.

References

Unveiling the Selectivity of CU-T12-9 for the TLR1/2 Heterodimer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule CU-T12-9 and its specific activation of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative data, experimental protocols, and signaling pathways that underscore the selectivity and mechanism of action of this compound.

Core Findings: High Affinity and Selective Activation

This compound is a potent and selective agonist of the TLR1/2 heterodimer.[1][2][3] Cellular studies have demonstrated that this compound exclusively activates human embryonic kidney (HEK)-Blue cells overexpressing hTLR2, with no activation observed in cells expressing other TLRs such as TLR3, TLR4, TLR5, TLR7, and TLR8.[4] This activation is dependent on the presence of both TLR1 and TLR2, as it can be blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody.[4] This evidence strongly indicates that this compound's activity is specific to the TLR1/2 heterodimer and not the TLR2/6 heterodimer.

The proposed mechanism involves this compound binding to the interface of TLR1 and TLR2, which facilitates the formation of the heterodimeric complex and initiates downstream signaling. This activation of the TLR1/2 pathway leads to the induction of NF-κB and the subsequent production of downstream effectors including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various biophysical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay | Description |

| EC50 | 52.9 nM | HEK-Blue hTLR2 SEAP Assay | The concentration of this compound that induces a half-maximal response in a secreted embryonic alkaline phosphatase (SEAP) reporter assay in HEK-Blue cells expressing human TLR2. |

| EC50 (TNF-α) | 60.46 ± 16.99 nM | ELISA | The concentration of this compound that induces half-maximal TNF-α production. |

| IC50 | 54.4 nM | Fluorescence Anisotropy | The concentration of this compound that causes 50% inhibition of the binding of the known TLR1/2 agonist Pam3CSK4 to the TLR1/2 complex. |

| Ki | 45.4 nM | Competitive Binding Assay | The inhibitory constant for this compound binding to the TLR1/2 complex in the presence of Pam3CSK4. |

| KD (TLR1) | 182 nM | The dissociation constant for the binding of this compound to TLR1. | |

| KD (TLR2) | 478 nM | The dissociation constant for the binding of this compound to TLR2. | |

| Cytotoxicity | Negligible up to 100 µM | Cell Viability Assays | This compound does not show significant toxicity to HEK-Blue hTLR2 and Raw 264.7 cells at concentrations up to 100 µM. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

HEK-Blue hTLR Cell-Based SEAP Reporter Assay

This assay is used to determine the specific TLR activated by this compound.

-

Cell Lines: HEK-Blue hTLR cells overexpressing a single human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, or TLR8) and a SEAP reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Protocol:

-

Seed HEK-Blue hTLR cells in 96-well plates at a density of 4 x 10^4 cells per well and incubate for 24 hours at 37°C.

-

Replace the medium with 200 µL of supplemented Opti-MEM containing various concentrations of this compound.

-

For antibody inhibition studies, pre-incubate the cells with anti-hTLR1, anti-hTLR2, or anti-hTLR6 antibodies for a specified time before adding this compound.

-

Incubate the plates for 24 hours.

-

Collect 20 µL of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue).

-

Measure the SEAP activity using a spectrophotometer at the appropriate wavelength.

-

Fluorescence Anisotropy Competitive Binding Assay

This biophysical assay is used to determine the binding affinity of this compound to the TLR1/2 complex.

-

Reagents: Recombinant TLR1 and TLR2 proteins, fluorescently labeled Pam3CSK4 (a known TLR1/2 agonist), and this compound.

-

Protocol:

-

Incubate a constant concentration of the TLR1/2 heterodimer and the fluorescently labeled Pam3CSK4 with varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Measure the fluorescence anisotropy of the solution. A decrease in anisotropy indicates the displacement of the fluorescently labeled ligand by this compound.

-

Calculate the IC50 value by plotting the change in anisotropy against the concentration of this compound.

-

Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the key signaling pathways and experimental logic involved in the characterization of this compound.

Caption: TLR1/2 signaling pathway activated by this compound.

Caption: Experimental workflow for this compound selectivity.

Caption: Logical deduction of this compound selectivity.

References

Methodological & Application

Application Notes and Protocols for CU-T12-9: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-T12-9 is a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3][4][5] It activates downstream signaling pathways, primarily through nuclear factor kappa B (NF-κB), leading to the induction of various immune-modulatory cytokines and effector molecules. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound, including its effects on cell viability, TLR1/2 signaling activation, and downstream gene expression.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns. This compound has been identified as a selective agonist for the TLR1/2 complex, offering a valuable tool for studying the intricacies of this signaling pathway and for the development of novel vaccine adjuvants and immunotherapies. This document outlines key in vitro assays to investigate the biological functions of this compound.

Data Summary

Quantitative Analysis of this compound Activity

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 (SEAP Assay) | 52.9 nM | HEK-Blue™ hTLR2 | |

| EC50 (TNF-α Activation) | 60.46 ± 16.99 nM | Raw 264.7 | |

| IC50 (Competitive Binding vs. Pam3CSK4) | 54.4 nM | Fluorescence Anisotropy | |

| Optimal Working Concentration | 10 nM - 10 µM | General | |

| Cytotoxicity | No toxicity observed up to 100 µM | HEK-Blue™ hTLR2 and Raw 264.7 |

Signaling Pathway

The mechanism of action of this compound involves its binding to the TLR1 and TLR2 extracellular domains, which facilitates the formation of the TLR1/2 heterodimeric complex. This dimerization initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and other effector molecules, including TNF-α, IL-10, and inducible nitric oxide synthase (iNOS).

Caption: this compound induces TLR1/2 heterodimerization and subsequent NF-κB activation.

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

-

HEK-Blue™ hTLR2 Cells (InvivoGen): These cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They endogenously express TLR1 and TLR6.

-

Raw 264.7 Cells (ATCC): A murine macrophage cell line commonly used to study inflammatory responses.

-

U937 Cells (ATCC): A human monocytic cell line that can be differentiated into macrophages.

Culture Media:

-

HEK-Blue™ hTLR2 Cells: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine. Add selection antibiotics (e.g., Zeocin™) as required.

-

Raw 264.7 and U937 Cells: DMEM, 10% FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 2 mM L-glutamine.

Culture Conditions:

-

Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO. A stock solution of 100 mM can be prepared.

-

Procedure:

-

Dissolve the required amount of this compound powder in sterile DMSO to make a 100 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Cell Viability Assay (MTT or XTT Assay)

This protocol determines the cytotoxic effects of this compound.

Materials:

-

HEK-Blue™ hTLR2 or Raw 264.7 cells

-

Complete culture medium

-

This compound

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium (e.g., 0.39 µM to 100 µM).

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24 hours.

-

Add MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the untreated control.

TLR1/2 Signaling Activation (SEAP Reporter Assay)

This assay quantifies the activation of the NF-κB pathway in response to this compound.

Caption: Workflow for assessing TLR1/2 activation using a SEAP reporter assay.

Materials:

-

HEK-Blue™ hTLR2 cells

-

Complete culture medium

-

This compound

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 4 x 10^4 cells/well.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0 to 20 µM). A concentration of 60 nM is often sufficient for strong activation. Include a positive control (e.g., Pam3CSK4) and a negative control (vehicle).

-

Incubate for 24 hours.

-

Collect 20 µL of the cell culture supernatant.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Add the 20 µL of supernatant to the wells containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

The level of SEAP activity is proportional to the activation of the NF-κB pathway.

Gene Expression Analysis (RT-qPCR)

This protocol measures the upregulation of target gene mRNA levels following this compound treatment.

Materials:

-

Raw 264.7 cells

-

Complete culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Tlr1, Tlr2, Tnf, Il10, Nos2) and a housekeeping gene (e.g., Actb, Gapdh)

-

qPCR instrument

Procedure:

-

Seed Raw 264.7 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM).

-

Incubate for different time points depending on the target gene:

-

2 hours: for Tlr2 and Il10 mRNA.

-

8 hours: for Tnf mRNA.

-

24 hours: for Tlr1 and Nos2 (iNOS) mRNA.

-

-

Isolate total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low SEAP activity | Cell density is too low. | Ensure proper cell seeding density. |

| This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration. | |

| Old QUANTI-Blue™ Solution. | Use fresh reagent. | |

| High background in SEAP assay | Mycoplasma contamination. | Test for and treat mycoplasma contamination. |

| Endotoxin contamination in reagents. | Use endotoxin-free reagents and water. | |

| Inconsistent qPCR results | Poor RNA quality. | Ensure RNA integrity is high (RIN > 8). |

| Inefficient primers. | Validate primer efficiency. | |

| Pipetting errors. | Use calibrated pipettes and proper technique. |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can effectively investigate its mechanism of action and its effects on TLR1/2 signaling and downstream immune responses. These experiments are crucial for advancing our understanding of TLR biology and for the development of novel therapeutics targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CU-T12-9 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CU-T12-9 is a potent and selective small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It activates downstream signaling pathways, primarily through the transcription factor NF-κB, leading to the induction of various pro-inflammatory cytokines and chemokines.[1][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentrations, detailed protocols for key assays, and a summary of its biological activity.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Value | Cell Line/System | Assay |

| EC50 | 52.9 nM | HEK-Blue™ hTLR2 | SEAP Reporter Assay |

| 60.46 ± 16.99 nM | Raw 264.7 | TNF-α ELISA | |

| IC50 | 54.4 nM | In vitro | Competitive binding with Pam3CSK4 |

| Working Concentration | 10 nM - 10 µM | General Use | Functional Assays |

| 60 nM | HEK-Blue™ hTLR2 | SEAP Reporter Assay | |

| 0.1 - 10 µM | Raw 264.7 | mRNA Upregulation | |

| 5 µM | U937 | NF-κB Reporter Assay | |

| ECmax | 1.2 µM | Raw 264.7 | Nitric Oxide Production |

| 0.4 µM | Primary Rat Macrophages | Nitric Oxide Production | |

| Binding Affinity (KD) | 182 nM (to TLR1) | In vitro | |

| 478 nM (to TLR2) | In vitro | ||

| Inhibitory Constant (Ki) | 45.4 nM | In vitro | Competitive binding with Pam3CSK4 |

| Cytotoxicity | Non-cytotoxic up to 100 µM | HEK-Blue™ hTLR2, Raw 264.7 | Cell Viability Assays |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Caption: this compound activates the TLR1/2 heterodimer, initiating an NF-κB-dependent signaling cascade.

General Experimental Workflow for Cell-Based Assays

Caption: A typical workflow for studying the effects of this compound on cultured cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve it in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.

-

Solubility: this compound is soluble in DMSO up to 100 mM.

-

Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

Protocol 2: NF-κB Activation using HEK-Blue™ hTLR2 Reporter Cells

This protocol is adapted from the methodology used in the characterization of this compound.

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 200 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

After 24 hours, carefully remove the culture medium.

-

Prepare working solutions of this compound in supplemented Opti-MEM (containing 0.5% FBS, penicillin, streptomycin, and non-essential amino acids). A typical effective concentration is 60 nM.

-

Add 200 µL of the this compound working solution or control vehicle to the respective wells.

-

Incubate for an additional 24 hours.

-

-

SEAP Detection:

-

Collect 20 µL of the cell culture supernatant from each well and transfer to a new transparent 96-well plate.

-

Add 200 µL of QUANTI-Blue™ reagent to each well.

-

Incubate at 37°C for 1 hour.

-

Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the NF-κB activity.

-

Protocol 3: Cytokine Induction in Macrophages (e.g., Raw 264.7)

This protocol is based on studies investigating the downstream effects of this compound.

-

Cell Seeding:

-

Culture Raw 264.7 cells in DMEM with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well).

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Prepare various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in fresh culture medium.

-

Replace the old medium with the this compound-containing medium.

-

The incubation time will depend on the target cytokine mRNA being measured. For example, for TNF-α mRNA, an 8-hour incubation may be optimal, while for IL-10 mRNA, a 2-hour incubation is recommended. For protein detection by ELISA, a 24-hour incubation is common.

-

-

Analysis:

-

For mRNA analysis (qPCR):

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA and perform quantitative PCR using primers specific for the cytokines of interest (e.g., TNF-α, IL-10, iNOS).

-

-

For protein analysis (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines (e.g., TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Protocol 4: Cell Viability Assay

It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. This compound has been reported to be non-toxic up to 100 µM in HEK-Blue hTLR2 and Raw 264.7 cells.

-

Cell Seeding:

-

Seed cells (e.g., HEK-Blue hTLR2 or Raw 264.7) in a 96-well plate at a density of 1-2 x 10⁴ cells per well.

-

Incubate overnight.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to the control indicates cytotoxicity.

-

References

how to dissolve and prepare CU-T12-9 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of CU-T12-9, a potent and specific small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Adherence to these guidelines will ensure reliable and reproducible experimental outcomes.

Introduction

This compound is a synthetic compound that selectively activates the TLR1/2 signaling pathway.[1] By binding to the interface of the TLR1 and TLR2 heterodimer, it mimics the action of natural bacterial lipoproteins, initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of various pro-inflammatory cytokines and chemokines.[1] This makes this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy. This document outlines the necessary procedures for preparing this compound for both in vitro and in vivo experiments.

Chemical Properties and Solubility

This compound is a yellow powder with a molecular weight of 362.31 g/mol and a chemical formula of C₁₇H₁₃F₃N₄O₂.[1][2] Proper dissolution is critical for its biological activity. The table below summarizes its solubility in common laboratory solvents.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 100 mM | ~36.23 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. |

| Ethanol | 20 mM | ~7.25 mg/mL | --- |

| Water | Insoluble | Insoluble | --- |

Preparation of Stock and Working Solutions

3.1. Materials Required:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

3.2. Preparation of DMSO Stock Solution (10 mM):

-

Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, 0.362 mg of this compound is needed.

-

Add the appropriate volume of anhydrous DMSO to the powder.

-

Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

3.3. Preparation of In Vitro Working Solutions: For cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. The typical working concentration for this compound in cell culture is between 10 nM and 10 µM.

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Add the diluted this compound solution to the cells and incubate for the desired period.

3.4. Preparation of In Vivo Working Solutions: For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The following protocol provides a common formulation using co-solvents.

Protocol:

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL. This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL.

-